molecular formula C20H12Cl2N2O2 B2971613 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide CAS No. 346653-11-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B2971613
CAS No.: 346653-11-0
M. Wt: 383.23
InChI Key: GQECGENDXSYUKI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide is a synthetic benzoxazole derivative of significant interest in chemical and pharmaceutical research. Compounds within this chemical class are frequently investigated for their diverse biological activities and utility in material science. Researchers value this compound primarily for its potential in medicinal chemistry , where similar benzoxazole-based structures have demonstrated promising antimicrobial and anticancer properties in vitro studies . The mechanism of action for such compounds is often attributed to the ability to interact with critical biological targets; for instance, some analogs may inhibit specific enzymes like tyrosine kinases, while others are studied for their potential to induce apoptosis in cancer cells by promoting oxidative stress . Beyond its biological potential, this chemical scaffold holds value in material science . The benzoxazole core is known for its photophysical properties, making derivatives like this one candidates for developing fluorescent probes, sensors, and organic light-emitting diodes (OLEDs) . The structural combination of a benzoxazole ring and a dichlorobenzamide group creates a unique profile that enhances its versatility as a building block for more complex molecules and specialized materials. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-10-7-13(11-16(15)22)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECGENDXSYUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide typically involves the following steps:

    Formation of 1,3-benzoxazole ring: This is achieved by reacting 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Coupling with 4-aminophenyl group: The 1,3-benzoxazole intermediate is then coupled with 4-aminophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

    Introduction of 3,4-dichlorobenzamide moiety: Finally, the resulting intermediate is reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Material Science: Employed in the development of fluorescent probes and sensors due to its photophysical properties.

    Industrial Chemistry: Utilized as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and synthetic differences between N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide and analogous benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference
This compound Benzoxazole-phenyl core; 3,4-dichloro 413.25 Not reported High lipophilicity; potential bioactivity
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) Indole-ethyl linker; 4-chloro ~300 (estimated) 150.6–152.0 TLR4 modulation; crystalline stability
N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide (18) Indole-ethyl linker; 3,4-dichloro ~335 (estimated) 112.4–113.9 Lower melting point vs. mono-chloro analog
N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide Methoxy at phenyl position 2 413.25 Not reported Enhanced solubility due to methoxy group
4-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole core; butoxy substituent 406.30 Not reported Oxadiazole scaffold for agrochemical use

Key Observations:

Structural Variations: Benzoxazole vs. Indole/oxadiazole cores: The target compound’s benzoxazole group (electron-deficient heterocycle) contrasts with indole (electron-rich) in compounds 17–18 and oxadiazole in . Benzoxazole may confer rigidity and improved metabolic stability. Substituent effects: The 3,4-dichloro substitution in the target compound enhances lipophilicity compared to mono-chloro analogs (e.g., compound 17). However, the methoxy-substituted analog () shows how polar groups can modulate solubility .

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. The 3,4-dichloro analog (compound 18) has a significantly lower melting point (112–114°C) than its 4-chloro counterpart (150–152°C), likely due to reduced crystallinity from asymmetric substitution .

Synthetic Routes :

  • Compounds in were synthesized via acylation of indole-ethylamine with substituted benzoyl chlorides . In contrast, the target compound likely involves coupling a benzoxazole-containing aniline with 3,4-dichlorobenzoyl chloride.
  • Oxadiazole derivatives (e.g., ) require cyclization steps, which are absent in benzoxazole-based syntheses .

Biological Relevance: While ’s indole-ethyl benzamides were designed for Toll-like receptor 4 (TLR4) modulation , the target compound’s benzoxazole core may target kinases or proteases due to its planar structure.

Research Findings and Trends

  • Halogenation Impact : Dichloro substitution consistently increases lipophilicity and alters melting points, as seen in and . This aligns with ClogP calculations for similar compounds .
  • Heterocycle Role : Benzoxazole and oxadiazole cores improve thermal stability and bioavailability compared to simpler aryl groups .
  • Synthetic Flexibility : The diversity of benzamide derivatives (indole, oxadiazole, benzoxazole) underscores the scaffold’s adaptability in drug design .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C16H12Cl2N2OC_{16}H_{12}Cl_2N_2O and a molecular weight of approximately 347.19 g/mol. The compound features a benzoxazole moiety, which is known to impart various biological activities.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit selective antimicrobial properties. A study involving various derivatives revealed that this compound showed activity against certain Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Staphylococcus aureus64 µg/mL
Escherichia coliNot active

The compound demonstrated moderate activity against Bacillus subtilis and Staphylococcus aureus, while showing no activity against Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)20
HepG2 (Liver cancer)25

The compound exhibited IC50 values indicating significant cytotoxicity against breast, lung, and liver cancer cells . These results suggest a potential for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is likely multifactorial. It may involve the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of microbial and cancerous cells. This interaction can lead to apoptosis in cancer cells and disruption of essential cellular processes in microbes .

Case Studies

Case Study 1: Antimicrobial Screening
A comprehensive screening of benzoxazole derivatives was conducted to evaluate their antibacterial properties. The study found that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that compounds similar to this compound were effective against multiple cancer cell lines. The presence of specific substituents on the benzoxazole ring was correlated with increased cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide and structurally related benzamide derivatives?

  • Answer : The compound can be synthesized via condensation reactions between substituted benzoxazole-containing amines and activated acyl chlorides. For example, 3,4-dichlorobenzoyl chloride can react with 4-(1,3-benzoxazol-2-yl)aniline under reflux in anhydrous THF with a base like sodium bicarbonate to facilitate nucleophilic acyl substitution . Similar protocols are used for related dichlorobenzamide derivatives, where reaction conditions (e.g., solvent, temperature, and stoichiometry) are optimized to improve yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • 1H/13C-NMR : To confirm hydrogen and carbon environments, with chemical shifts for aromatic protons typically observed between δ 7.0–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]+) and validate the empirical formula .
  • X-ray crystallography : For unambiguous structural confirmation, utilizing programs like SHELXL for refinement. Orthorhombic crystal systems (e.g., space group P21_121_121_1) are common for such derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data during characterization?

  • Answer : Discrepancies in NMR or mass spectra may arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Purity assessment : Use HPLC to confirm >95% purity .
  • Solvent standardization : Compare data in consistent solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Computational validation : Employ DFT calculations to predict NMR chemical shifts and compare with experimental results .

Q. What strategies are effective in optimizing the biological activity of this compound through structural modifications?

  • Answer : Systematic SAR (Structure-Activity Relationship) studies can guide modifications:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzoxazole ring may enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace the benzoxazole moiety with thiazole or triazine derivatives to improve solubility while retaining activity .
  • Docking studies : Use programs like AutoDock to predict interactions with target proteins (e.g., TLR4 or bacterial enzymes) and prioritize synthetic targets .

Q. How can crystallographic data inconsistencies be addressed during structure refinement?

  • Answer : Inconsistencies in X-ray data (e.g., high R factors or thermal motion artifacts) require:

  • Data reprocessing : Use software like SHELXL to apply absorption corrections (e.g., SADABS) and optimize scaling .
  • Twinned crystal analysis : Test for twinning using PLATON and apply appropriate refinement models .
  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
  • Thermal stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC (Differential Scanning Calorimetry) for phase transitions .
  • Metabolic stability : Perform in vitro assays with liver microsomes to identify metabolic hotspots (e.g., vulnerable ester or amide bonds) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across different assay systems?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation steps include:

  • Dose-response validation : Repeat assays with a broader concentration range (e.g., 1 nM–100 µM).
  • Control standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate assay sensitivity .
  • Mechanistic studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities .

Methodological Best Practices

Q. What computational tools are most reliable for predicting the pharmacokinetic properties of this compound?

  • Answer : Use a combination of:

  • SwissADME : To predict logP, solubility, and bioavailability.
  • Molinspiration : For calculating drug-likeness parameters (e.g., Lipinski’s Rule of Five).
  • MD simulations : GROMACS for assessing membrane permeability and plasma protein binding .

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